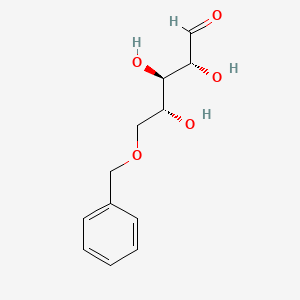

5-O-Benzyl-D-ribose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-O-Benzyl-D-ribose is a chemical compound with the molecular formula C12H16O5 . It is a naturally occurring monosaccharide found in cells and particularly in the mitochondria, and is essential in energy production .

Synthesis Analysis

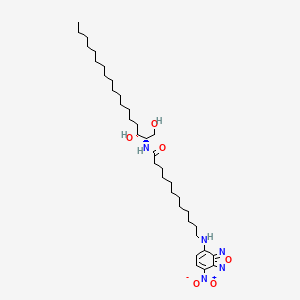

The synthesis of 5-O-Benzyl-D-ribose involves a series of reactions including benzylation, tosylation, and acetylation . The synthesis process is complex and requires careful control of reaction conditions.Molecular Structure Analysis

The molecular structure of 5-O-Benzyl-D-ribose is characterized by three defined stereocenters . The molecule has an average mass of 240.252 Da and a monoisotopic mass of 240.099777 Da .Chemical Reactions Analysis

The chemical reactions involving 5-O-Benzyl-D-ribose are complex and varied. For example, one study reported the direct glycosylation of purine and pyrimidine nucleobases with unprotected D-ribose to provide β-pyranosyl nucleosides .Physical And Chemical Properties Analysis

5-O-Benzyl-D-ribose has a density of 1.3±0.1 g/cm3, a boiling point of 446.4±40.0 °C at 760 mmHg, and a flash point of 172.4±20.8 °C . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 7 freely rotating bonds .Applications De Recherche Scientifique

Synthesis of Antiviral Medications

5-O-Benzyl-D-ribose is crucial in the synthesis of nucleoside analogs, which are key components in antiviral medications. These analogs are effective in impeding viral replication, making them vital in the treatment of various viral diseases .

Fungicidal Activity

This compound has been used in the total synthesis of unique disaccharide 7-deazapurine nucleosides like 5′-O-α-d-Glucopyranosyl Tubercidin, which exhibit fungicidal activity and are isolated from blue-green algae .

Glycosylation Reactions

It serves as a glycosyl donor in glycosylation reactions, which is a key step in synthesizing complex molecules like nucleosides. The compound’s structure allows for stereoselective glycosylation, an essential process in medicinal chemistry .

Biomedical Research

Due to its structural distinctiveness, 5-O-Benzyl-D-ribose is pivotal in biomedical research for creating compounds that can combat diverse diseases beyond viral infections .

Propriétés

IUPAC Name |

(2R,3R,4R)-2,3,4-trihydroxy-5-phenylmethoxypentanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c13-6-10(14)12(16)11(15)8-17-7-9-4-2-1-3-5-9/h1-6,10-12,14-16H,7-8H2/t10-,11+,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMERYXWDIUSMOF-TUAOUCFPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(C(C=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@H]([C@H]([C@H](C=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10703575 |

Source

|

| Record name | 5-O-Benzyl-D-ribose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72369-89-2 |

Source

|

| Record name | 5-O-Benzyl-D-ribose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

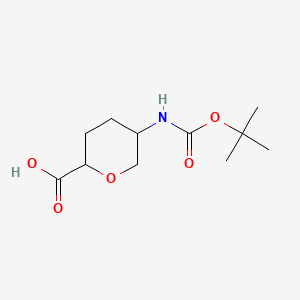

![(2S,5S)-5-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid](/img/structure/B569080.png)

![tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B569084.png)

![tert-butyl 7'-amino-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'(3'H)-carboxylate](/img/structure/B569094.png)